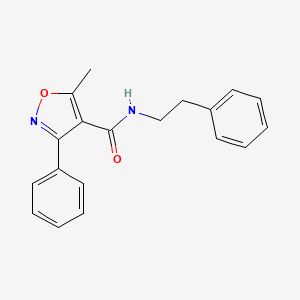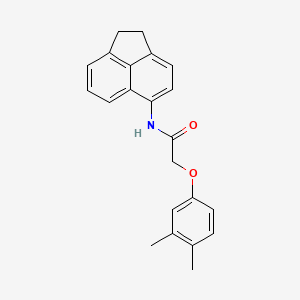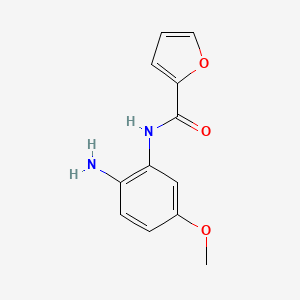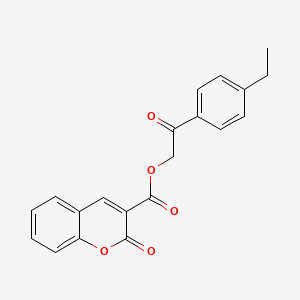![molecular formula C16H13ClF3NO2 B5706409 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. CTMP belongs to the family of phenylacetamide derivatives and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters in the synapse. This results in increased stimulation of the central nervous system, leading to improved cognitive function and increased alertness. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have a similar biochemical and physiological effect to methylphenidate. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. This can result in improved cognitive function, increased alertness, and increased motivation. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to have potential side effects, including increased heart rate and blood pressure, decreased appetite, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages as a pharmacological tool for scientific research. It has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain. It is also more potent than methylphenidate, which may allow for lower doses to be used in experiments. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide also has several limitations. It has potential side effects, which may confound experimental results. It is also a controlled substance, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is to investigate the potential therapeutic uses of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide in the treatment of ADHD and other cognitive disorders. Another direction is to investigate the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide as a cognitive enhancer in healthy individuals. Additionally, further research is needed to investigate the potential side effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and to determine the optimal dose and administration route for scientific research purposes.
Synthesemethoden
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 3-methylphenol to form the intermediate 4-chloro-3-(trifluoromethyl)phenol. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in several scientific research studies due to its potential as a pharmacological tool. It has been shown to have a similar mechanism of action to methylphenidate, but with a longer half-life and greater potency. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in studies investigating the effects of dopamine and norepinephrine reuptake inhibition on behavior and cognition. It has also been used in studies investigating the role of the prefrontal cortex in decision-making and impulsivity.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKMZMKJZPWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)



![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)